Allopurinol

Description

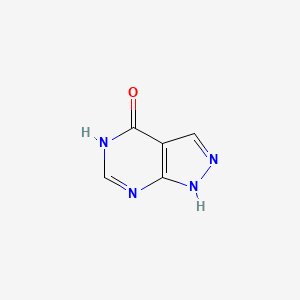

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCNXPDARWKPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | allopurinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Allopurinol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022573 | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |

| Record name | SID56424020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |

CAS No. |

315-30-0, 184789-03-5, 691008-24-9 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allopurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 662 °F (NTP, 1992), >300, 350 °C | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Allopurinol and the Exploration of Novel Derivatives for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allopurinol, a cornerstone in the management of hyperuricemia and gout. Beyond its established clinical use, this document delves into the synthesis and therapeutic potential of novel this compound derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways are presented to facilitate further research and development in this area.

Core Synthesis of this compound

The most common and industrially scalable synthesis of this compound (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) involves a two-step process starting from readily available precursors. The key intermediate, 3-amino-4-carboxamidopyrazole, is first synthesized and then cyclized to form the final pyrazolopyrimidine core.

Synthesis of 3-Amino-4-carboxamidopyrazole Hemisulfate

A widely employed method for the synthesis of the crucial intermediate, 3-amino-4-carboxamidopyrazole hemisulfate, starts with the condensation of cyanoacetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine hydrate.

Experimental Protocol:

-

Condensation: Dissolve cyanoacetamide (1.0 eq) in 1,4-dioxane. Add N,N-dimethylformamide dimethyl acetal (1.1 eq) and heat the mixture at 50°C for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, remove the solvent under reduced pressure to obtain 2-cyano-3-(dimethylamino)acrylamide.

-

Cyclization and Salt Formation: To the crude 2-cyano-3-(dimethylamino)acrylamide (1.0 eq), add absolute ethanol and hydrazine hydrate (1.3 eq). Reflux the mixture at 80°C for 5 hours, monitoring by TLC. After completion, cool the reaction mixture and adjust the pH to 1-2 with 50% sulfuric acid. Stir for 20-30 minutes to facilitate salt precipitation.

-

Isolation: Filter the precipitate, wash with cold water and then with acetone. Dry the resulting white solid under vacuum to yield 3-aminopyrazole-4-carboxamide hemisulfate.

Cyclization to this compound

The final step in the synthesis of this compound is the cyclization of 3-amino-4-carboxamidopyrazole with a formylating agent, typically formamide.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, charge a reactor with formamide and 3-aminopyrazole-4-carboxamide hemisulfate (1.0 eq).

-

Heating: Heat the mixture to 140-145°C and maintain this temperature for a minimum of 3 hours, with continuous stirring.

-

Isolation and Purification: Cool the reaction mixture to 5-10°C to induce crystallization of the crude this compound. Filter the product and wash the filter cake sequentially with formamide and then water. The crude product can be further purified by recrystallization from water to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Data |

| ¹H-NMR (DMSO-d₆) | δ 8.05 (s, 1H, pyrazole C-H), δ 8.15 (s, 1H, pyrimidine C-H), δ 10.3 (br s, 1H, pyrazole N-H), δ 12.0 (br s, 1H, pyrimidine N-H).[1] |

| ¹³C-NMR (DMSO-d₆) | Expected signals around δ 103, 134, 148, 152, 157. |

| IR (KBr, cm⁻¹) | Peaks corresponding to N-H, C=O, and C=N stretching vibrations. |

| Mass Spec. (ESI-MS) | m/z 137.0 [M+H]⁺.[2] |

Novel this compound Derivatives in Research

The pyrazolo[3,4-d]pyrimidine scaffold of this compound has proven to be a versatile template for the development of novel therapeutic agents targeting a range of diseases beyond gout. Researchers have synthesized numerous derivatives with promising anticancer, anti-inflammatory, and antiviral activities.

Anticancer Derivatives

Several studies have focused on modifying the this compound structure to enhance its cytotoxicity against various cancer cell lines. These modifications often involve substitutions at the N-1, N-5, and C-6 positions of the pyrazolopyrimidine ring.

| Compound/Derivative | Target/Cell Line | IC₅₀ (µM) | Reference |

| Compound 4 (a pyrazolo[3,4-d]pyrimidine derivative) | BEL-7402 (Human Hepatoma) | 25.5 | [3][4][5] |

| Compound 4 (a pyrazolo[3,4-d]pyrimidine derivative) | SMMC-7221 (Human Hepatoma) | 35.2 | [3][4][5] |

| Compound VIIa (a hydrazone derivative) | 57 different cancer cell lines | 0.326 - 4.31 | [6] |

| Compound 10b (a piperazine-linked derivative) | MDA-MB-231, MCF-7, SF-268, B16F-10 | 5.5 - 11 | [7] |

| Compound 6 (a pyrazolopyrimidine derivative) | SF-539 (Glioma) | 11.1 | [8] |

| Compound 16 (a tri-heterocyclic derivative) | EGFR Tyrosine Kinase | 0.034 | [9] |

Anti-inflammatory Derivatives

The anti-inflammatory potential of this compound derivatives has been explored, primarily targeting cyclooxygenase (COX) enzymes.

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| Pyrimidine derivative 3b | COX-1 | 19.45 ± 0.07 | [10] |

| Pyrimidine derivative 4d | COX-2 | 23.8 ± 0.20 | [10] |

| Pyrano[2,3-d]pyrimidine derivative 6 | COX-2 | 0.04 ± 0.02 | [10] |

| Pyrazolopyrimidine derivative 11 | iNOS | 0.22 | [11] |

Antiviral Derivatives

The development of this compound-related compounds as antiviral agents is an emerging area of research, with some derivatives showing activity against viruses like Herpes Simplex Virus (HSV).

| Compound/Derivative | Target Virus | EC₅₀ (µM) | Reference |

| Pyrimidine derivative | Influenza A and B | 0.01 - 0.1 | [12] |

| This compound Riboside | Leishmania, Hepatitis C, M. tuberculosis | - |

Key Signaling Pathways and Experimental Workflows

This compound Synthesis Pathway

The chemical transformations involved in the synthesis of this compound can be visualized as a clear workflow.

Caption: Chemical synthesis pathway of this compound.

Purine Catabolism and Xanthine Oxidase Inhibition

This compound's primary mechanism of action is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway. This inhibition reduces the production of uric acid.

Caption: Inhibition of xanthine oxidase by this compound.

Hedgehog Signaling Pathway Inhibition

Recent research has indicated that some this compound derivatives can modulate the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. These inhibitors often target the Smoothened (Smo) receptor.

Caption: Inhibition of the Hedgehog pathway by derivatives.

Key Experimental Methodologies

Xanthine Oxidase Inhibition Assay

This assay is fundamental for evaluating the potency of this compound and its derivatives as xanthine oxidase inhibitors.

Experimental Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 7.5), a solution of xanthine (substrate), and a solution of xanthine oxidase.

-

Assay Mixture: In a cuvette, mix the phosphate buffer, the test compound (dissolved in a suitable solvent like DMSO), and the xanthine oxidase solution.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes).

-

Reaction Initiation: Start the reaction by adding the xanthine solution.

-

Measurement: Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition by the test compound compared to a control without the inhibitor. IC₅₀ values can be determined by testing a range of inhibitor concentrations.[13]

Cell Viability (MTT) Assay

This assay is crucial for assessing the cytotoxic effects of novel anticancer derivatives.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of this compound, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats | PLOS One [journals.plos.org]

- 3. CN107698596A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 4. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]

- 5. CN104387394A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antiproliferative evaluation of novel pyrazolo-pyrimidine derivatives with expected cyclin-dependent kinase 2 inhibitory effect [journals.ekb.eg]

- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 11. Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]

Allopurinol's Off-Target Impact: A Technical Guide to its Effects on Pyrimidine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol, a cornerstone in the management of hyperuricemia and gout, primarily functions as a xanthine oxidase inhibitor, effectively reducing uric acid production. However, its metabolic activity extends beyond purine metabolism, significantly influencing the de novo pyrimidine biosynthesis pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies to investigate the impact of this compound on pyrimidine biosynthesis. Understanding these off-target effects is crucial for a complete comprehension of this compound's pharmacological profile and for the development of new therapeutic agents with improved specificity.

Mechanism of Action: Inhibition of Orotidine 5'-Phosphate Decarboxylase

The primary mechanism by which this compound perturbs pyrimidine biosynthesis is through the inhibition of orotidine 5'-phosphate decarboxylase (OMPD), the final enzyme in the de novo synthesis of uridine monophosphate (UMP).[1][2][3] this compound itself is not the direct inhibitor. It is first metabolized to oxypurinol and subsequently converted to their respective ribonucleotides.[2] this compound ribonucleotide, oxypurinol ribonucleotide, and xanthosine 5'-monophosphate (XMP), which can accumulate due to xanthine oxidase inhibition, are all potent competitive inhibitors of OMPD.[4][5]

This inhibition leads to the accumulation of OMPD's substrate, orotidine 5'-monophosphate (OMP), and its precursor, orotic acid. The buildup of these intermediates results in their increased excretion in the urine, a condition known as orotic aciduria and orotidinuria.[1][6][7] Interestingly, long-term this compound therapy has been observed to paradoxically increase the activity of both orotate phosphoribosyltransferase (OPRT) and OMPD, potentially as a compensatory mechanism, although the precise mechanism of this upregulation remains to be fully elucidated.[8]

Quantitative Data on OMPD Inhibition and Urinary Metabolite Excretion

The inhibitory effects of this compound metabolites on OMPD have been quantified, demonstrating their potency. Furthermore, clinical studies have documented the resulting increase in urinary excretion of pyrimidine precursors.

Table 1: Inhibition of Orotidine 5'-Phosphate Decarboxylase (OMPD) by this compound Metabolites

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Inhibition Type | Reference |

| This compound-3-riboside 5'-monophosphate | Plasmodium falciparum | 240 ± 20 nM | Competitive | [4] |

| Xanthosine 5'-monophosphate (XMP) | Plasmodium falciparum | 4.4 ± 0.7 nM | Competitive | [4] |

Table 2: Effect of this compound on Urinary Excretion of Pyrimidine Precursors

| Condition | Metabolite | Fold Increase / Change | Subject Population | Reference |

| This compound Administration | Orotic Acid and Orotidine | "Striking increase" | Gout and healthy subjects | [5] |

| This compound Administration | Orotidine | Increased in all patients | Gout and HGPRT deficiency patients | [1] |

| This compound Administration | Orotic Acid | Increased | Gout patients | [1] |

| This compound Therapy | Orotic Acid | Substantial (up to 70%) reduction | Patient with hereditary orotic aciduria | [6] |

Note: The quantitative increase in urinary metabolites can vary depending on the individual's metabolic state and the dosage of this compound.

Experimental Protocols

To investigate the impact of this compound on pyrimidine biosynthesis, a combination of enzyme activity assays and metabolite quantification methods are employed.

Orotidine 5'-Phosphate Decarboxylase (OMPD) Activity Assay (Spectrophotometric)

This protocol is adapted from established spectrophotometric methods.

Principle: The activity of OMPD is determined by monitoring the decrease in absorbance at 285 nm, which corresponds to the conversion of OMP to UMP.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 250 µM DTT.

-

Substrate: 250 µM Orotidine 5'-monophosphate (OMP) solution.

-

Enzyme: Purified or partially purified OMPD.

-

Inhibitors (optional): this compound ribonucleotide, oxypurinol ribonucleotide, or XMP at various concentrations.

Procedure:

-

Prepare the reaction mixture by combining the assay buffer and the enzyme solution in a quartz cuvette.

-

Incubate the mixture at 37°C for 1 minute to allow for temperature equilibration.

-

Initiate the reaction by adding the OMP substrate.

-

Immediately monitor the decrease in absorbance at 285 nm for 3-6 minutes using a spectrophotometer with a temperature-controlled cuvette holder.

-

Calculate the rate of reaction from the linear portion of the absorbance change over time.

-

For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.

Orotate Phosphoribosyltransferase (OPRT) Activity Assay (Spectrophotometric)

This protocol is adapted from established spectrophotometric methods.

Principle: The activity of OPRT is determined by monitoring the decrease in absorbance at 295 nm, which corresponds to the conversion of orotate to OMP.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2 and 250 µM DTT.

-

Substrates: 250 µM Orotate and 250 µM 5-phosphoribosyl-1-pyrophosphate (PRPP).

-

Enzyme: Purified or partially purified OPRT.

Procedure:

-

Prepare the reaction mixture by combining the assay buffer, orotate, and the enzyme solution in a quartz cuvette.

-

Incubate the mixture at 37°C for 1 minute.

-

Initiate the reaction by adding PRPP.

-

Immediately monitor the decrease in absorbance at 295 nm for up to 3 minutes.

-

Calculate the rate of reaction from the linear portion of the absorbance change over time.

Quantification of Urinary Orotic Acid and Orotidine by HPLC-MS/MS

This protocol provides a general workflow for the analysis of pyrimidine metabolites in urine.

Principle: High-performance liquid chromatography (HPLC) is used to separate the metabolites of interest, which are then detected and quantified by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios.

Sample Preparation:

-

Centrifuge urine samples to remove particulate matter.

-

Perform a dilution of the supernatant with an appropriate buffer.

-

Incorporate internal standards for accurate quantification.

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically in the range of 5-20 µL.

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Logical Relationships in this compound's Effect

The administration of this compound sets off a cascade of events leading to the observed changes in pyrimidine metabolism. This logical flow can be visualized as follows:

Conclusion

This compound's influence on pyrimidine biosynthesis is a significant off-target effect mediated by the inhibition of orotidine 5'-phosphate decarboxylase by its ribonucleotide metabolites. This leads to a measurable increase in urinary orotic acid and orotidine. For researchers and drug development professionals, a thorough understanding of this interaction is essential for evaluating the complete pharmacological profile of this compound and for designing novel therapeutics with greater selectivity. The experimental protocols outlined in this guide provide a robust framework for investigating these effects in both preclinical and clinical settings. Further research is warranted to fully elucidate the long-term consequences of this metabolic interplay and to determine the precise inhibitory kinetics of this compound metabolites on human OMPD.

References

- 1. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 2. Kinetic properties and inhibition of orotidine 5'-phosphate decarboxylase. Effects of some this compound metabolites on the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the coordinate activity and lability of orotidylate phosphoribosyltransferase and decarboxylase in human erythrocytes, and the effects of this compound administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. The urinary excretion of orotic acid and orotidine, measured by an isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purine and pyrimidine metabolism in hereditary orotic aciduria: some unexpected effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orotidinuria induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of this compound-mediated increase in enzyme activity in man - PMC [pmc.ncbi.nlm.nih.gov]

The history and discovery of Allopurinol's therapeutic properties

An In-depth Review of the Serendipitous Discovery and Biochemical Mechanism of a Landmark Therapeutic Agent for Hyperuricemia.

This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of Allopurinol, a cornerstone in the management of hyperuricemia and gout. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational science behind this pivotal drug. The following sections detail the key experiments, present quantitative data from seminal studies, and illustrate the biochemical pathways and experimental workflows involved.

Introduction: The Pre-Allopurinol Era of Gout Management

Prior to the 1960s, the therapeutic options for managing gout were limited and primarily focused on controlling inflammation with agents like colchicine or increasing the renal excretion of uric acid with uricosuric drugs such as probenecid. However, these treatments did not address the root cause of gout in many patients: the overproduction of uric acid. A clear need existed for a therapy that could inhibit the synthesis of uric acid.

A Serendipitous Discovery: From Cancer Research to Gout Therapy

The story of this compound begins in the 1950s at the Wellcome Research Laboratories, with the pioneering work of Nobel laureates Gertrude B. Elion and George H. Hitchings. Their research focused on designing purine analogues as antimetabolites to treat leukemia. A key drug from their work was 6-mercaptopurine (6-MP), which proved effective but was rapidly metabolized.

The primary metabolic pathway for the inactivation of 6-MP was oxidation by the enzyme xanthine oxidase. Elion and Hitchings hypothesized that an inhibitor of xanthine oxidase could potentiate the therapeutic effects of 6-MP by preventing its breakdown. They began to screen various purine analogues for their ability to inhibit this enzyme.

In 1956, they synthesized this compound (4-hydroxypyrazolo[3,4-d]pyrimidine), a structural isomer of hypoxanthine. Their investigations revealed that this compound was a potent inhibitor of xanthine oxidase. This led to the crucial insight: if this compound could inhibit the degradation of 6-MP, it could also inhibit the production of uric acid from its natural purine precursors, hypoxanthine and xanthine. This pivotal shift in thinking laid the groundwork for the development of this compound as a treatment for gout.

Mechanism of Action: A Two-Step Inhibition of Xanthine Oxidase

This compound exerts its therapeutic effect through the potent inhibition of xanthine oxidase, the enzyme responsible for the final two steps of purine catabolism. The mechanism is a sophisticated, multi-stage process involving both the parent drug and its primary metabolite.

-

Competitive Inhibition by this compound: this compound, being a structural analogue of hypoxanthine, acts as a substrate for and a competitive inhibitor of xanthine oxidase.

-

Non-competitive Inhibition by Oxypurinol: Xanthine oxidase hydroxylates this compound to form its major metabolite, Oxypurinol (also known as alloxanthine). Oxypurinol is an even more potent inhibitor of the enzyme. It binds tightly to a reduced form of the molybdenum center in the enzyme's active site, forming a stable complex that prevents the enzyme from being reoxidized to its active state. This mechanism, often termed "suicide inhibition," results in a long-lasting, non-competitive inhibition of xanthine oxidase.

By blocking this enzyme, this compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid. This leads to a significant decrease in the concentration of uric acid in both plasma and urine. The precursor purines, hypoxanthine and xanthine, are more soluble than uric acid and are readily excreted by the kidneys.

Key Experimental Data

The efficacy of this compound and Oxypurinol as xanthine oxidase inhibitors was established through rigorous enzymatic assays. The data below summarizes the inhibitory constants (Ki) and the clinical impact on serum urate levels observed in early studies.

Table 1: Inhibitory Constants of this compound and Oxypurinol against Xanthine Oxidase

| Inhibitor | Type of Inhibition | Inhibitory Constant (Ki) | Source |

|---|---|---|---|

| This compound | Competitive | ~7.0 x 10⁻⁷ M | Massey et al. (1970) |

| Oxypurinol | Non-competitive | ~6.0 x 10⁻⁹ M | Massey et al. (1970) |

Table 2: Clinical Efficacy of this compound in Gout Patients (Representative Data)

| Dosage | Duration | Mean Pre-treatment Serum Urate (mg/100ml) | Mean Post-treatment Serum Urate (mg/100ml) | Mean Reduction (%) |

|---|---|---|---|---|

| 200-600 mg/day | 7 days | 9.2 | 4.8 | 47.8% |

| 400 mg/day | 4 weeks | 8.7 | 5.1 | 41.4% |

| 800 mg/day | 4 weeks | 9.5 | 3.5 | 63.2% |

Data compiled from early clinical trials by Rundles et al.

Experimental Protocols: Xanthine Oxidase Inhibition Assay

The foundational experiments establishing the mechanism of this compound relied on in vitro enzyme assays. The following protocol outlines a typical spectrophotometric method used to determine the inhibitory potential of compounds against xanthine oxidase.

Objective: To measure the inhibition of xanthine oxidase by this compound and Oxypurinol by monitoring the rate of uric acid formation.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. Uric acid has a distinct absorbance peak at 295 nm, while xanthine's absorbance at this wavelength is negligible. The rate of increase in absorbance at 295 nm is directly proportional to the enzyme's activity.

Materials:

-

Spectrophotometer (UV-capable)

-

Quartz cuvettes

-

Bovine milk xanthine oxidase

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Xanthine solution (substrate)

-

This compound or Oxypurinol solution (inhibitor)

-

Deionized water

Methodology:

-

Reagent Preparation: Prepare stock solutions of xanthine and the inhibitor in the phosphate buffer. Dilute the xanthine oxidase enzyme to a working concentration.

-

Assay Mixture: In a quartz cuvette, combine the phosphate buffer, a specific concentration of the inhibitor solution (or buffer alone for the control), and the xanthine oxidase enzyme solution.

-

Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the xanthine solution to the cuvette to start the reaction. Mix quickly.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 295 nm every 10-15 seconds for a period of 3-5 minutes.

-

Data Analysis: Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot. Compare the rates of the inhibited reactions to the uninhibited control to determine the percent inhibition.

-

Determination of Ki: Repeat the experiment with varying concentrations of both the substrate (xanthine) and the inhibitor to determine the type of inhibition and calculate the Ki value using Lineweaver-Burk or Dixon plots.

Pharmacological Profiling of Novel Allopurinol Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profiling of new analogues of allopurinol, a cornerstone therapy for hyperuricemia and gout. While this compound's primary mechanism is the inhibition of xanthine oxidase (XO), recent research has focused on developing novel analogues with modified activity profiles, including altered XO inhibition, novel anticancer properties, and different metabolic fates. This document outlines the key pharmacodynamic and pharmacokinetic considerations, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction to this compound and Its Analogues

This compound, a structural isomer of hypoxanthine, has been the primary clinical agent for lowering uric acid levels for decades.[1][2] Its therapeutic effect is mediated by its active metabolite, oxypurinol, which is a potent inhibitor of xanthine oxidase (XO), the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[2][3][4] The inhibition of XO effectively reduces uric acid production, preventing the painful crystal deposition associated with gout.[5][6]

The development of new this compound analogues is driven by several objectives: to enhance efficacy, to reduce the incidence of adverse effects such as the rare but severe cutaneous adverse reactions (SCARs), and to explore novel therapeutic applications beyond hyperuricemia.[7][8][9] Researchers have successfully synthesized and evaluated series of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating that structural modifications can lead to compounds with potent anticancer activity, often with attenuated XO inhibition, suggesting a divergence in the mechanism of action from the parent compound.[1][10][11]

Pharmacodynamic Profiling

The pharmacodynamics of this compound analogues are assessed by their interaction with biological targets and the subsequent physiological response. This includes their canonical activity against xanthine oxidase and any novel mechanisms of action.

Xanthine Oxidase (XO) Inhibition

The primary target for this compound is xanthine oxidase.[2] However, many new analogues have been found to be weak inhibitors of XO, indicating that their biological effects may be independent of this enzyme.[10][11] For instance, a study on a series of pyrazolo[3,4-d]pyrimidine derivatives found that while this compound is a potent XO inhibitor, the tested analogues lost this distinct inhibitory activity, suggesting their anticancer properties are not linked to XO inhibition.[1]

Table 1: Xanthine Oxidase (XO) Inhibitory Activity

| Compound | Target | IC50 (µM) | Notes |

| This compound | Xanthine Oxidase | Potent Inhibitor | Positive control; classic XO inhibitor.[1] |

| Compound 4 | Xanthine Oxidase | Weak Inhibitor | Anticancer analogue with attenuated XO activity.[10] |

| Other Analogues | Xanthine Oxidase | Weak Inhibitors | Tested derivatives showed a loss of significant XO inhibition.[1] |

Novel Anticancer Activity

A significant finding in the development of this compound analogues is the discovery of potent cytotoxic activity against various cancer cell lines.[1][10][11] This suggests that the pyrazolo[3,4-d]pyrimidine scaffold can be optimized for anticancer applications.

One derivative, designated as compound 4 , has shown significant cytotoxicity against human hepatoma carcinoma cell lines (BEL-7402 and SMMC-7221) and breast cancer cells (MDA-MB-231).[1][10] Its potency is comparable to Tanespimycin (17-AAG), an inhibitor of heat shock protein 90 (Hsp90).[1] Importantly, this compound exhibited significantly lower toxicity toward normal cells compared to 17-AAG, making it a promising lead for further development.[10][11]

Table 2: In Vitro Cytotoxicity of this compound Analogues

| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 4 | BEL-7402 | 25.5 | 17-AAG | 12.4 |

| SMMC-7221 | 35.2 | 17-AAG | 9.85 | |

| MCF-10A (Normal) | 17.36 | 17-AAG | 0.09 | |

| Compound 1 | BEL-7402 | > 100 | 17-AAG | 12.4 |

| SMMC-7221 | > 100 | 17-AAG | 9.85 | |

| This compound | MDA-MB-231 | > 10 | 17-AAG | N/A |

Data sourced from a study on pyrazolo[3,4-d]pyrimidine derivatives.[1]

Signaling Pathways and Alternative Mechanisms

Beyond direct enzyme inhibition, this compound and its analogues can influence complex cellular signaling pathways.

Purine Metabolism and Salvage Pathway: this compound's primary action is on the purine degradation pathway. By inhibiting XO, it prevents the formation of uric acid from hypoxanthine and xanthine.[5] However, this compound can also be a substrate for other enzymes in the purine pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), which can affect the purine salvage pathway and subsequent ATP synthesis.[12] This non-specific activity may differentiate it from newer, non-purine-analogue XO inhibitors.[12]

Caption: Purine degradation pathway and inhibition by this compound's metabolite, oxypurinol.

Innate Immune Response and MAPK Signaling: this compound has been shown to induce innate immune responses in certain cell types, such as the human dendritic-like cell line HL-60.[7] This effect is mediated through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[7] This activation leads to the increased expression of pro-inflammatory cytokines like IL-8 and TNF-α, which may be relevant to understanding this compound-induced hypersensitivity reactions.[7]

Caption: this compound-induced innate immune response via MAPK signaling in HL-60 cells.

Pharmacokinetic Profile

The clinical efficacy and safety of a drug are heavily dependent on its pharmacokinetic properties. For this compound, it is rapidly metabolized to its active, longer-lasting metabolite, oxypurinol, which is primarily responsible for its therapeutic effect.[2][3][4]

Table 3: Pharmacokinetic Parameters of this compound and Oxypurinol (in subjects with normal renal function)

| Parameter | This compound | Oxypurinol |

| Oral Bioavailability | 79 ± 20% | N/A (Metabolite) |

| Elimination Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours |

| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg |

| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg |

| Primary Excretion Route | Metabolism | Renal (Urinary) |

Data are presented as mean ± SD. Sourced from Day et al., 2007.[3][4]

The long half-life of oxypurinol allows for once-daily dosing. However, since oxypurinol is cleared almost entirely by the kidneys, dose adjustments are crucial in patients with renal impairment to avoid accumulation and potential toxicity.[3][4]

Experimental Protocols and Methodologies

The pharmacological profiling of new this compound analogues involves a series of standardized in vitro and in vivo assays.

General Experimental Workflow

The process of screening new analogues typically follows a logical progression from chemical synthesis to detailed biological characterization.

Caption: General experimental workflow for profiling new this compound analogues.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a compound required to inhibit cancer cell replication by 50% (IC50).

-

Cell Lines: Human cancer cell lines (e.g., hepatoma carcinoma BEL-7402, SMMC-7221; breast cancer MDA-MB-231) and a normal cell line (e.g., MCF-10A) are used for comparison.[1]

-

Cell Culture: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. After allowing them to attach, they are treated with various concentrations of the test compounds (e.g., up to 100 µM) for a specified period (e.g., 48-72 hours).[1]

-

Viability Assessment: Cell viability is typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated, allowing viable cells to convert it into a colored formazan product.

-

Data Analysis: The absorbance is read using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Xanthine Oxidase (XO) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of XO.

-

Principle: The assay measures the XO-catalyzed conversion of xanthine to uric acid.[1] The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.[6]

-

Reagents: Xanthine oxidase enzyme, xanthine (substrate), phosphate buffer, and test compounds (analogues and this compound as a positive control).

-

Procedure:

-

The test compound is pre-incubated with the xanthine oxidase enzyme in a buffer solution.

-

The reaction is initiated by adding the substrate, xanthine.

-

The change in absorbance at 295 nm is recorded over time using a UV-Vis spectrophotometer.

-

-

Data Analysis: The rate of uric acid formation is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined relative to a control reaction without the inhibitor. IC50 values are then calculated.

Conclusion

The pharmacological profiling of new this compound analogues has revealed a fascinating diversification from the parent compound's well-established role as a xanthine oxidase inhibitor. Research has identified novel derivatives with potent anticancer activity that is independent of XO inhibition, highlighting the potential of the pyrazolo[3,4-d]pyrimidine scaffold for oncology applications.[1][10] Furthermore, investigations into this compound's effects on cellular signaling, such as the MAPK pathway, and its broader impact on purine and pyrimidine metabolism provide critical insights into both its therapeutic actions and potential side effects.[7][12] This guide serves as a foundational resource for professionals in the field, summarizing key data and methodologies to support the continued exploration and development of next-generation this compound-based therapeutics.

References

- 1. Discovery of Novel this compound Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics and pharmacodynamics of this compound and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound induces innate immune responses through mitogen-activated protein kinase signaling pathways in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel this compound Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolomics analysis elucidates unique influences on purine / pyrimidine metabolism by xanthine oxidoreductase inhibitors in a rat model of renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

Allopurinol's Interaction with Molybdenum Cofactor in Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effect through the intricate interplay with a class of enzymes dependent on a molybdenum cofactor (Moco). This technical guide provides an in-depth exploration of the core mechanisms governing this compound's interaction with Moco-containing enzymes, primarily focusing on xanthine oxidase, while also considering its effects on aldehyde oxidase and sulfite oxidase. The document delineates the conversion of this compound to its active metabolite, oxypurinol, and the subsequent potent inhibition of xanthine oxidase, which lies at the heart of its uric acid-lowering capabilities. This guide summarizes key quantitative data on enzyme inhibition, details relevant experimental protocols for studying these interactions, and presents visual representations of the involved metabolic and signaling pathways, as well as a generalized experimental workflow for inhibitor characterization. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in understanding and investigating the nuanced interactions of this compound with this critical family of enzymes.

Introduction: The Molybdenum Cofactor and its Enzymatic significance

The molybdenum cofactor (Moco) is a vital component of a superfamily of enzymes known as molybdoenzymes. These enzymes catalyze a diverse range of redox reactions that are fundamental to carbon, nitrogen, and sulfur metabolism. In humans, there are four well-characterized Moco-dependent enzymes: xanthine oxidase, aldehyde oxidase, sulfite oxidase, and mitochondrial amidoxime reducing component (mARC). The catalytic activity of these enzymes is centered at the molybdenum atom, which cycles through different oxidation states to facilitate electron transfer.

This compound, a structural analogue of hypoxanthine, is a widely prescribed medication that strategically targets a key molybdoenzyme, xanthine oxidase, to control uric acid levels. Understanding the precise nature of this interaction is paramount for appreciating its therapeutic efficacy and potential off-target effects.

Mechanism of Action: this compound and Xanthine Oxidase

The primary mechanism of this compound involves its role as both a substrate and a potent inhibitor of xanthine oxidase. The process can be described in two main stages:

-

Metabolic Activation: this compound is initially oxidized by xanthine oxidase at its molybdenum center to form its major active metabolite, oxypurinol (also known as alloxanthine).[1][2] This reaction is analogous to the oxidation of hypoxanthine to xanthine.

-

Potent Inhibition by Oxypurinol: Oxypurinol, a structural analog of xanthine, is a powerful non-competitive inhibitor of xanthine oxidase.[3] It binds with high affinity to the reduced molybdenum center (Mo(IV)) of the enzyme, forming a stable complex.[1][2] This binding effectively locks the enzyme in an inactive state, preventing it from catalyzing the conversion of xanthine to uric acid.[1] While this compound itself is a competitive inhibitor, its rapid conversion to the more tightly binding oxypurinol is responsible for the majority of the drug's sustained therapeutic effect.[1][2]

Diagram of this compound's Mechanism of Action on Xanthine Oxidase

Caption: Mechanism of xanthine oxidase inhibition by this compound.

Interaction with Other Molybdoenzymes

Aldehyde Oxidase

Aldehyde oxidase is another Moco-dependent enzyme that plays a significant role in the metabolism of various xenobiotics. This compound is a substrate for aldehyde oxidase, which, like xanthine oxidase, metabolizes it to oxypurinol.[3] However, unlike its effect on xanthine oxidase, this compound and oxypurinol are not considered potent inhibitors of aldehyde oxidase.[1][2] This metabolic conversion by aldehyde oxidase contributes to the overall formation of the active inhibitor of xanthine oxidase.

Quantitative data on the direct inhibition of aldehyde oxidase by this compound or oxypurinol (i.e., IC50 or Ki values) are not widely reported in the literature, suggesting that it is not a primary target for inhibition by these compounds.

Sulfite Oxidase

Sulfite oxidase, located in the mitochondrial intermembrane space, is essential for the detoxification of sulfite by catalyzing its oxidation to sulfate. This is the terminal step in the metabolism of sulfur-containing amino acids. There is no substantial evidence to suggest that this compound or oxypurinol directly and potently inhibits sulfite oxidase at therapeutic concentrations.

However, the inhibition of other Moco-dependent enzymes can have indirect consequences. Molybdenum cofactor deficiency, a rare genetic disorder affecting all molybdoenzymes, leads to the accumulation of toxic sulfite due to sulfite oxidase dysfunction, resulting in severe neurological damage.[4] This underscores the critical role of Moco in cellular metabolism.

Quantitative Data on Enzyme Inhibition

The following table summarizes the available quantitative data for the inhibition of xanthine oxidase by this compound and oxypurinol.

| Enzyme | Inhibitor | Substrate | Inhibition Type | Ki (μM) | IC50 (μM) | Reference |

| Xanthine Oxidase (XO) | This compound | Xanthine | Competitive | ~10-fold lower than Oxypurinol | - | [1] |

| Xanthine Dehydrogenase (XDH) | This compound | Xanthine | Competitive | ~10-fold lower than Oxypurinol | - | [1] |

| Xanthine Oxidase (XO) | Oxypurinol | Xanthine | Competitive | 6.35 ± 0.96 | - | [5] |

| Xanthine Dehydrogenase (XDH) | Oxypurinol | Xanthine | Competitive | 4.60 ± 0.87 | - | [5] |

| Xanthine Dehydrogenase (XDH) | Oxypurinol | Hypoxanthine | Competitive | 3.15 ± 0.22 | - | [5] |

| Xanthine Oxidoreductase (XOR) | Oxypurinol | Hypoxanthine | Competitive | 1.29 ± 0.14 | - | [2][5] |

| Xanthine Oxidase (XO) | This compound & Oxypurinol (combined) | Hypoxanthine | - | - | 0.36 mg/L (combined) | [6] |

Note: The Ki values for this compound are often reported in relative terms due to its mechanism as a suicide substrate. The combined IC50 value reflects the synergistic inhibitory effect in a physiological context.

Experimental Protocols

Xanthine Oxidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against xanthine oxidase.

Objective: To measure the in vitro inhibition of xanthine oxidase by a test compound (e.g., this compound, oxypurinol).

Principle: The activity of xanthine oxidase is determined by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 295 nm, allowing for a spectrophotometric assay.

Materials:

-

Xanthine oxidase (from bovine milk or recombinant)

-

Xanthine (substrate)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the potassium phosphate buffer.

-

Prepare a stock solution of xanthine oxidase in the same buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

-

Prepare serial dilutions of the test inhibitor and a positive control (e.g., this compound) in the buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

Test inhibitor solution (or vehicle for control)

-

Xanthine oxidase solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the xanthine solution to all wells.

-

Immediately place the plate in the microplate spectrophotometer and measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or other kinetic plots.[7][8][9]

-

Aldehyde Oxidase and Sulfite Oxidase Assays

Protocols for assessing the activity of aldehyde and sulfite oxidase generally follow a similar principle of monitoring substrate depletion or product formation.

-

Aldehyde Oxidase Assay: A common substrate is phthalazine, and its oxidation to 1-phthalazinone can be monitored by HPLC-MS/MS.[10]

-

Sulfite Oxidase Assay: The activity can be measured by monitoring the reduction of cytochrome c at 550 nm, which is coupled to the oxidation of sulfite.[11] Alternatively, the disappearance of sulfite can be measured.[12]

To test for inhibition by this compound or its metabolites, these compounds would be pre-incubated with the respective enzyme before the addition of the substrate, similar to the xanthine oxidase assay.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Sulfite Oxidase Deficiency and Mitochondrial Dysfunction

The lack of functional sulfite oxidase, either due to direct mutations or Moco deficiency, leads to an accumulation of sulfite. This has significant downstream consequences on mitochondrial function and cellular signaling.

Caption: Impact of sulfite oxidase deficiency on mitochondrial function.

Accumulated sulfite can directly impair mitochondrial respiration and lead to a decrease in ATP production.[4][13] Furthermore, studies have shown that elevated sulfite levels can alter mitochondrial dynamics, leading to a more interconnected mitochondrial network.[4] This highlights a signaling cascade where the dysfunction of a Moco-dependent enzyme has profound effects on organelle morphology and cellular energy metabolism.

Experimental Workflow for Enzyme Inhibitor Characterization

The following diagram illustrates a generalized workflow for the identification and characterization of enzyme inhibitors.

Caption: General workflow for characterizing an enzyme inhibitor.

This workflow begins with a high-throughput primary screen to identify potential inhibitors from a compound library. Hits are then subjected to dose-response assays to determine their potency (IC₅₀). For promising candidates, detailed enzyme kinetic studies are performed to elucidate the inhibition constant (Ki) and the mode of inhibition. Further mechanistic studies can then be conducted to understand aspects such as reversibility and time-dependency of the inhibition.

Conclusion

This compound's therapeutic success is a testament to the power of targeted enzyme inhibition. Its interaction with the molybdenum cofactor in xanthine oxidase, leading to the formation of the potent inhibitor oxypurinol, is a well-characterized mechanism that effectively reduces uric acid production. While its interactions with other Moco-dependent enzymes like aldehyde oxidase and sulfite oxidase appear to be of lesser clinical significance in terms of direct inhibition, understanding the broader context of Moco-dependent metabolism is crucial for a comprehensive view of the drug's action and potential for indirect effects. The methodologies and data presented in this guide provide a solid foundation for further research into the intricate world of this compound and its enzymatic targets, facilitating the development of novel therapeutics and a deeper understanding of purine and sulfur metabolism.

References

- 1. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xanthine oxidase and aldehyde oxidase contribute to this compound metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. d-nb.info [d-nb.info]

- 7. Khan Academy [khanacademy.org]

- 8. Khan Academy [khanacademy.org]

- 9. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Enzyme Activity Measurement of Sulfite Oxidase Using Spectrophotometric Assays [creative-enzymes.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Allopurinol and its Active Metabolite, Oxypurinol, in Human Serum using HPLC-UV

Introduction

Allopurinol is a cornerstone in the management of hyperuricemia and gout, acting as a xanthine oxidase inhibitor.[1] It is primarily biotransformed into its active metabolite, oxypurinol.[1] Monitoring the serum concentrations of both this compound and oxypurinol is crucial for therapeutic drug monitoring, especially in patients with renal impairment, to optimize dosage and prevent adverse effects.[2] This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of this compound and oxypurinol in human serum. The method is sensitive, accurate, and suitable for clinical research and routine therapeutic drug monitoring.[3]

Methodology

The analytical method is based on reversed-phase HPLC, which separates this compound and oxypurinol from endogenous serum components. Sample preparation involves a straightforward protein precipitation step, followed by a washing step to minimize interference.[4] Acyclovir is utilized as a suitable internal standard to ensure accuracy and precision.[5][6]

Chromatographic Conditions

A summary of the HPLC-UV instrument conditions is provided below:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | LiChrospher® 100 RP-8 (5 µm), 125 x 4 mm |

| Mobile Phase | 0.02 M Sodium Acetate (pH 4.5) |

| Flow Rate | 1.0 mL/min[5][6] |

| Injection Volume | 40 µL |

| Column Temperature | Ambient |

| UV Detector | 254 nm[5][6] |

| Internal Standard | Acyclovir |

Quantitative Data Summary

The following table summarizes the key quantitative performance characteristics of this method, demonstrating its suitability for the intended application.

| Analyte | Linearity Range (mg/L) | LLOQ (mg/L) | LLOD (mg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| This compound | 0.5 - 10.0[5][7] | 0.5[5][7] | 0.1[4] | < 15[5][7] | < 15[5][7] | within 5%[5][7] |

| Oxypurinol | 1.0 - 40.0[5][7] | 1.0[5][7] | 0.2[4] | < 15[5][7] | < 15[5][7] | within 5%[5][7] |

LLOQ: Lower Limit of Quantification; LLOD: Lower Limit of Detection; %CV: Percent Coefficient of Variation

Experimental Workflow